molecular formula C5H5BrF2N2 B6231722 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 2248362-76-5

3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B6231722
CAS No.: 2248362-76-5
M. Wt: 211.01 g/mol
InChI Key: GGXOTCZENFBRGK-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromo-4-(difluoromethyl)pyrazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, alternative methylating agents and solvents that are more cost-effective and environmentally friendly may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azidation, and sodium methoxide (NaOMe) for methoxylation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products

    Substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Difluoromethyl ketones.

    Reduction: Difluoromethyl alcohols.

    Coupling: Complex aromatic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The compound, with the chemical formula C6H6BrF2N2, has been synthesized through various methods. One notable synthetic route involves the reaction of N-methyl-3-aminopyrazole with bromine or iodine to introduce a bromine atom at the 4-position, followed by diazotization and coupling with potassium difluoromethyl trifluoroborate to yield 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole . The purity of the synthesized compound can exceed 99.5%, making it suitable for high-value applications in pharmaceuticals and agrochemicals .

Antifungal Activity

A series of derivatives of this compound have been evaluated for their antifungal properties. Research indicates that certain amides derived from this compound exhibit higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid . The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure significantly influence antifungal efficacy.

Table 1: Antifungal Activity of Derivatives

Compound IDStructure ModificationAntifungal ActivityReference
9mBromoindazole groupHigh
9hSmall triazole groupLow

Synthesis of Bactericides

This compound serves as an intermediate in the synthesis of various bactericides. It is particularly noted for its role in producing novel amide bactericides like fluopyram and bixafen, which are effective against a range of bacterial pathogens . The compound's ability to form stable intermediates enhances its utility in pharmaceutical applications.

Agrochemical Applications

The compound is also integral to the development of new agrochemical products. Its derivatives are being explored for their potential as herbicides and insecticides due to their unique chemical structure, which allows for selective action against target pests while minimizing impact on non-target organisms .

Synthesis and Efficacy Studies

A study published in Molecules details the synthesis of several derivatives from this compound and their subsequent testing against fungal pathogens. The research utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on molecular structure modifications .

Comparative Analysis with Other Compounds

Comparative studies between this compound derivatives and other known compounds highlight its superior efficacy in specific applications, particularly in fungicidal activity against resistant strains of fungi .

Mechanism of Action

The mechanism of action of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or G-protein coupled receptors (GPCRs).

    Agrochemicals: The compound may disrupt essential biological processes in pests or weeds, such as interfering with neurotransmission or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(difluoromethyl)pyridine
  • 3-Bromo-4-(difluoromethyl)benzoic acid
  • 3-Bromo-4-(difluoromethyl)-2-fluorophenol

Uniqueness

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in medicinal chemistry and material science.

Biological Activity

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C5H5BrF2N2C_5H_5BrF_2N_2. The presence of bromine and difluoromethyl groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, studies indicate that derivatives of this compound can inhibit succinate dehydrogenase (SDH) in fungi, which disrupts their metabolic processes. Molecular docking studies reveal that the carbonyl oxygen in certain derivatives forms hydrogen bonds with amino acid residues in the enzyme, enhancing their antifungal efficacy .

Antifungal Activity

A series of studies have demonstrated the antifungal properties of this compound derivatives. For example, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity against several phytopathogenic fungi compared to standard treatments like boscalid .

Table 1: Antifungal Activity of Selected Derivatives

CompoundTarget PathogenIC50 (μM)Reference
9mFusarium spp.0.038
9nBotrytis cinerea0.067
9oAlternaria spp.0.177

Anti-inflammatory Activity

In addition to antifungal properties, compounds derived from this compound have shown promising anti-inflammatory effects. Certain analogs demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (μM)Reference
Compound A5.40
Compound B0.01
Diclofenac54.65

Structure-Activity Relationships (SAR)

The structure of the compound significantly influences its biological activity. Modifications at different positions on the pyrazole ring can enhance or diminish efficacy against specific targets. For instance, the presence of bulky substituents like bromine increases steric hindrance, which has been linked to improved antifungal activity .

Table 3: SAR Insights

SubstituentEffect on Activity
BromineIncreased antifungal potency
Difluoromethyl groupEnhanced binding affinity
Alkyl groupsVaried effects on solubility

Case Studies

Recent studies have focused on optimizing the aqueous solubility and metabolic stability of pyrazole derivatives to improve their pharmacokinetic profiles. For example, modifications involving pyridyl groups were explored, revealing a trade-off between solubility and metabolic stability . These findings highlight the importance of balancing structural modifications to achieve desired biological outcomes.

Properties

CAS No.

2248362-76-5

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

IUPAC Name

3-bromo-4-(difluoromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-3(5(7)8)4(6)9-10/h2,5H,1H3

InChI Key

GGXOTCZENFBRGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)C(F)F

Purity

95

Origin of Product

United States

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